N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to a 3-hydroxypropyl chain and a 3-chloro-4-fluorobenzenesulfonamide group. The benzo[d][1,3]dioxole scaffold is notable for its metabolic stability and bioisosteric properties, often employed in drug design to enhance pharmacokinetics .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO5S/c17-12-8-11(2-3-13(12)18)25(21,22)19-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,14,19-20H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQYOKLLXXEBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) found in plants. This receptor plays a crucial role in the regulation of plant growth and development by mediating the response to auxin, a vital plant hormone.
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1. It binds to the receptor and enhances the signaling responses related to root growth. The compound has been shown to have a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a naturally occurring auxin.
Biochemical Pathways
Upon binding to the TIR1 receptor, this compound triggers a series of biochemical reactions that enhance root growth. It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes. This leads to an increase in root growth and potentially enhances crop production.
Pharmacokinetics
It is known that the compound obeys lipinski’s rule of five, suggesting good bioavailability
Result of Action
The result of the action of this compound is a significant promotion of root growth in plants. By enhancing the auxin response and down-regulating root growth-inhibiting genes, it leads to an increase in root length and density. This can potentially improve the plant’s ability to absorb water and nutrients, thereby enhancing crop yield.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound notable for its unique structural features, including a benzo[d][1,3]dioxole moiety and a sulfonamide group. This compound's potential biological activity has garnered interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.78 g/mol. The presence of both halogen (chlorine and fluorine) and sulfonamide functionalities suggests potential for significant biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClFN₂O₅S |
| Molecular Weight | 394.78 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds featuring benzo[d][1,3]dioxole moieties. These compounds have shown significant antibacterial and antifungal activities. For instance, a study on related dioxolane derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 - 1250 |
| Compound 2 | Pseudomonas aeruginosa | 625 |
| Compound 3 | Candida albicans | 250 |
The mechanism by which this compound exerts its biological effects may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. The presence of halogen atoms has been correlated with increased lipophilicity and enhanced binding to biological targets. Studies indicate that modifications to the benzo[d][1,3]dioxole structure can lead to variations in potency and spectrum of activity .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased antibacterial potency |
| Hydroxypropyl Group | Enhanced solubility |
| Dioxole Moiety | Broadens spectrum of antimicrobial action |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzo[d][1,3]dioxole derivatives against Staphylococcus aureus and found that certain derivatives exhibited potent activity with MIC values comparable to standard antibiotics .
- Antifungal Activity : Another investigation into related compounds revealed significant antifungal properties against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences
Sulfonamide vs. Carboxamide/Thiadiazole The target compound’s sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding capacity compared to carboxamide (-CONH₂) derivatives like the benzo[c][1,2,5]thiadiazole analog . Sulfonamides typically exhibit stronger acidity (pKa ~10) and improved solubility in polar solvents. The benzo[c][1,2,5]thiadiazole-carboxamide analog (CAS 1421456-15-6) has a lower molecular weight (357.4 vs.
Heterocyclic Modifications
- Replacing the benzo[d][1,3]dioxole with an oxadiazole-isoxazole system (CAS 1903729-37-2) introduces rigid heterocycles, which may improve target selectivity but reduce metabolic stability due to increased electron-deficient character .
- The furan-acrylamide analog (CAS 1421586-98-2) replaces the sulfonamide with a planar, conjugated system, likely altering π-π stacking interactions and bioavailability .
Halogen Substituent Effects
- The target compound’s 3-chloro-4-fluoro substitution pattern may enhance hydrophobic interactions compared to the 5-chlorothiophene derivative (CAS 1421528-24-6). Fluorine’s electronegativity could also mitigate oxidative metabolism .
Research Findings and Implications
- Bioactivity Trends : Sulfonamide derivatives generally exhibit superior enzyme inhibition (e.g., carbonic anhydrase, kinases) compared to carboxamide analogs, attributed to the sulfonamide’s stronger hydrogen-bonding and acidic properties .
- Metabolic Stability : The benzo[d][1,3]dioxole moiety in the target compound may confer resistance to CYP450-mediated oxidation, contrasting with the oxadiazole-isoxazole system (CAS 1903729-37-2), which is more prone to metabolic degradation .
- Solubility and Permeability: The hydroxypropyl linker in the target compound and its analogs (e.g., CAS 1421586-98-2) likely improves aqueous solubility compared to non-hydroxylated derivatives but may reduce blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxol-5-yl moiety with a hydroxypropyl linker, followed by sulfonamide formation. Key steps include:
- Temperature control : Exothermic reactions (e.g., sulfonation) require cooling to avoid side products .
- Catalysts : Acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) are critical for nucleophilic substitution in sulfonamide formation .
- Purification : Column chromatography or recrystallization ensures >95% purity. TLC monitoring at each step is essential .
- Data Example : Analogous compounds report yields of 60–75% under optimized reflux conditions (80–100°C, 12–24 hours) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., hydroxypropyl CH₂ groups at δ 3.5–4.0 ppm) and aromatic signals from the benzo[d][1,3]dioxol-5-yl moiety .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]⁺ at m/z 402.07) .
- Elemental analysis : Validate C, H, N, S, and halogen content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays aligned with structural motifs:
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination via ELISA) .
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs .
- Neuroprotective : Neuronal cell viability under oxidative stress (H₂O₂-induced apoptosis models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace Cl/F on the benzenesulfonamide group with Br/CH₃) .
- Bioisosteric replacements : Substitute the benzo[d][1,3]dioxol-5-yl group with indole or benzofuran to assess π-π stacking contributions .
- Data analysis : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters using multivariate regression .
Q. What computational strategies are effective for predicting target interactions and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or kinases. Focus on hydrogen bonds with sulfonamide SO₂ and halogen bonding with Cl/F .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
- Pharmacophore mapping : Generate 3D pharmacophores using Schrödinger to identify critical features (e.g., hydrophobic regions near the dioxolane ring) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ ranges for anticancer activity) and apply statistical tests (ANOVA) to identify outliers .
- Experimental replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Validate results using alternate methods (e.g., apoptosis via flow cytometry alongside MTT data) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the hydroxypropyl group to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (size < 200 nm) for sustained release .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Q. How can metabolic pathways and degradation products be characterized?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the propyl chain) .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-DAD to track degradation .
- Stability studies : Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
